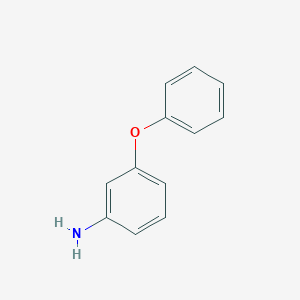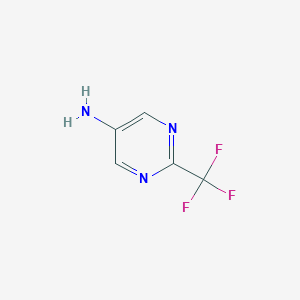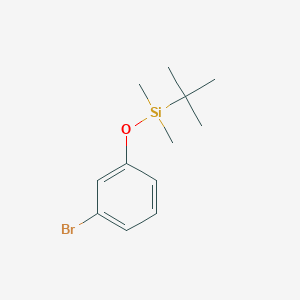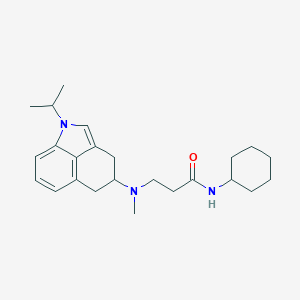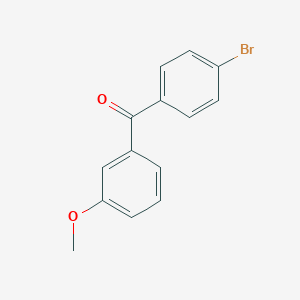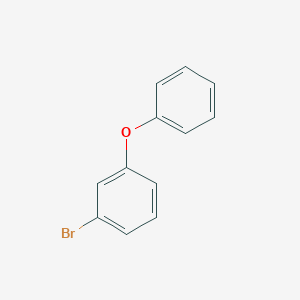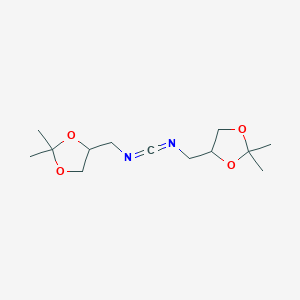
4-Nitrophenylboronic acid
Übersicht
Beschreibung
4-Nitrophenylboronic acid is a compound that is structurally related to various halophenylboronic acids and nitrophenyl derivatives. While the provided papers do not directly discuss 4-nitrophenylboronic acid, they do provide insights into the properties and behaviors of closely related compounds, which can be extrapolated to understand 4-nitrophenylboronic acid. For instance, the co-crystallization of 4-halophenylboronic acids with pharmaceutical compounds suggests that 4-nitrophenylboronic acid may also form molecular complexes with other compounds, potentially through hydrogen bonding and weak interactions . Additionally, the synthesis of ortho-nitrophenylboronic acids indicates that functionalized nitrophenylboronic acids can be prepared with various substituents,
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
4-Nitrophenylboronic acid has been utilized in various synthetic processes. For instance, it has been employed in the facile synthesis of functionalized ortho-nitrophenylboronic acids, demonstrating its versatility in chemical reactions (Collibee & Yu, 2005). Additionally, this compound has been used in the Suzuki cross-coupling reaction, highlighting its role in creating complex organic compounds (González et al., 2005).
Sensor Development and Analytical Applications
4-Nitrophenylboronic acid has been instrumental in developing sensors and analytical methods. For example, its use in a colorimetric method for detecting hydrogen peroxide in foods and agricultural products demonstrates its potential in food safety and quality control applications (Lu et al., 2011). Furthermore, modified phenylboronic acids, including 3-nitrophenylboronic acid, have been used to enhance the sensitivity of saccharide detection, showcasing its utility in biological and medical research (Zhang & Chen, 2010).
Catalysis and Material Science
In material science, 4-nitrophenylboronic acid has been used to investigate the catalytic activity of nanoparticles. Studies on Au nanoparticles in phenylboronic acid-containing polymer microgels illustrate the compound's role in tuning the catalytic activity of these nanoparticles, particularly in response to changes in glucose concentration (Wu et al., 2015). This application has implications in the development of responsive and intelligent materials.
Biomedical and Environmental Research
4-Nitrophenylboronic acid has been a crucial component in biomedical research. For instance, it has been used in affinity chromatography for selective binding and analysis of glycoproteins, such as yeast alpha-glucosidase, demonstrating its utility in biochemical analysis and purification processes (Myöhänen, Bouriotis, & Dean, 1981). Additionally, its role in the degradation of environmental contaminants, as evidenced by its involvement in the degradation of p-nitrophenol by Rhodococcus opacus, highlights its importance in environmental biotechnology (Kitagawa, Kimura, & Kamagata, 2004).
Safety and Hazards
4-Nitrophenylboronic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Relevant Papers One relevant paper discusses nanoparticles stabilized with nitrophenylboronic acid compositions . Another paper discusses boronic acids and their derivatives in medicinal chemistry, including synthesis and biological applications .
Wirkmechanismus
Target of Action
4-Nitrophenylboronic acid is primarily used as a reagent in various chemical reactions . Its primary targets are the reactant molecules in these reactions. For instance, it is used in the Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, the primary target of 4-Nitrophenylboronic acid is the palladium catalyst .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 4-Nitrophenylboronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the boron atom in the 4-Nitrophenylboronic acid molecule transfers its organic group to the palladium atom . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 4-Nitrophenylboronic acid is used, is part of a broader biochemical pathway involving the formation of carbon–carbon bonds . The product of this reaction can further undergo various transformations, leading to the synthesis of complex organic compounds .
Pharmacokinetics
Its properties such as solubility and stability can impact its effectiveness in chemical reactions .
Result of Action
The result of 4-Nitrophenylboronic acid’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, including potential antitumor agents and protease inhibitors with antiviral activities against drug-resistant viruses .
Action Environment
The action of 4-Nitrophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of 4-Nitrophenylboronic acid can be affected by factors such as temperature and the presence of moisture .
Eigenschaften
IUPAC Name |
(4-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFJAFZHYOAMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378549 | |
| Record name | 4-Nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24067-17-2 | |
| Record name | 4-Nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Nitrophenylboronic acid contribute to understanding the oxidative potential of atmospheric aerosols?
A1: 4-Nitrophenylboronic acid is utilized as a reagent in the 4-nitrophenylboronic acid assay to quantify organic hydroperoxides present in secondary organic aerosols (SOAs) []. This information helps researchers determine the contribution of organic hydroperoxides to the overall oxidative potential of SOAs, which can impact air quality and human health.
Q2: Can you describe a recent application of 4-Nitrophenylboronic acid in the field of catalysis?
A2: In a recent study, 4-Nitrophenylboronic acid was used as a substrate to demonstrate the catalytic activity of a novel material: ultrafine palladium nanoparticles supported on a multifunctional tubular organic cage (Pd@MTC1-1/5) []. This material exhibited remarkable efficiency in a cascade reaction involving the visible light-induced aerobic hydroxylation of 4-Nitrophenylboronic acid to 4-nitrophenol, followed by hydrogenation reduction with sodium borohydride.
Q3: What insights into the structural characteristics of 4-Nitrophenylboronic acid and its interaction with other molecules can be gained from recent research?
A3: Crystal structure determination of complexes formed between 4-Nitrophenylboronic acid and salicylhydroxamic acid confirmed the N,O-binding mode, where the boronic acid condenses with both the phenolic OH and hydroxamic NH groups of the ligand []. This type of interaction is crucial for understanding the complexation behavior of 4-Nitrophenylboronic acid and its potential applications in bioconjugation and sensing.
Q4: Are there any industrial applications for 4-Nitrophenylboronic acid?
A4: While not explicitly mentioned in the provided research, 4-Aminobenzeneboric acid hydrochloride, a derivative of 4-Nitrophenylboronic acid, can be synthesized through a process involving 4-Nitrophenylboronic acid as an intermediate []. This method is highlighted for its industrial suitability due to its mild conditions, high yield, safety, and reliability, suggesting potential applications in the production of pharmaceuticals or other fine chemicals.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

